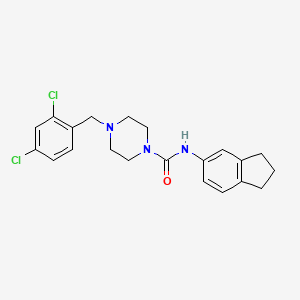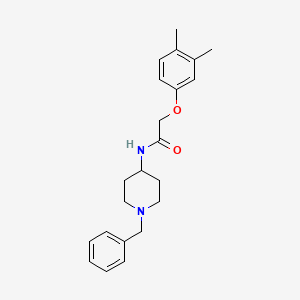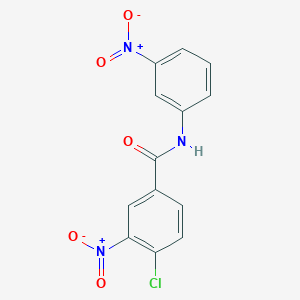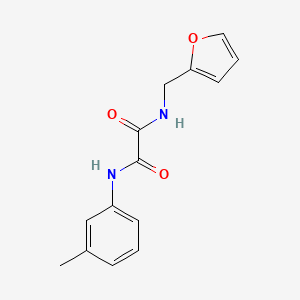
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate is a chemical compound commonly known as MDMA, or ecstasy. It is a psychoactive drug that has been used recreationally for decades. However, its potential therapeutic effects have recently gained interest in scientific research. MDMA is known to induce a state of heightened empathy and emotional openness, making it a potential tool for treating mental health disorders such as PTSD and anxiety.
Mécanisme D'action
MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a state of heightened emotional openness, empathy, and euphoria. The drug also affects other neurotransmitters, such as oxytocin and vasopressin, which are involved in social bonding and trust.
Biochemical and Physiological Effects
MDMA has been shown to have a range of biochemical and physiological effects. The drug increases heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. In rare cases, MDMA use can lead to more severe complications such as seizures, hyperthermia, and organ failure.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has advantages and limitations for use in lab experiments. Its ability to induce a state of emotional openness and empathy makes it a useful tool for studying social behavior and mental health disorders. However, the drug's effects can be difficult to control and may vary depending on the individual's psychological state and environment.
Orientations Futures
There are several potential future directions for research on MDMA. One area of interest is the drug's potential to treat other mental health disorders such as addiction and eating disorders. Another area of research is the development of safer and more effective synthesis methods for MDMA. Additionally, there is a need for further research on the long-term effects of MDMA use and potential risks associated with its therapeutic use.
Conclusion
MDMA is a psychoactive drug with potential therapeutic effects in treating mental health disorders. Its ability to induce a state of emotional openness and empathy has led to increased interest in its use in psychotherapy. However, the drug's effects can be difficult to control and may have potential risks associated with its use. Further research is needed to fully understand the drug's potential therapeutic benefits and risks.
Applications De Recherche Scientifique
MDMA has been the focus of scientific research for its potential therapeutic effects in treating mental health disorders. Studies have shown that MDMA-assisted psychotherapy can significantly reduce symptoms of PTSD, anxiety, and depression. The drug's ability to induce a state of emotional openness and empathy has been attributed to its potential therapeutic effects.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.C2H2O4/c1-18(9-7-14-4-2-3-8-17-14)11-13-5-6-15-16(10-13)20-12-19-15;3-1(4)2(5)6/h2-6,8,10H,7,9,11-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZKYTUXEPBJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-biphenylyl)-1-[(4-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4758509.png)
![{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B4758523.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4758526.png)
![N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4758534.png)


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4758567.png)
![7-benzyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4758574.png)
![diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4758583.png)


![4-{2-(benzoylamino)-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4758604.png)
